sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETX1317 is a novel, broad-spectrum, serine β-lactamase inhibitor belonging to the diazabicyclooctane class. It is designed to restore and enhance the activity of β-lactam antibiotics against multidrug-resistant Enterobacterales, including carbapenem-resistant strains . ETX1317 is the active moiety of the prodrug ETX0282, which is orally bioavailable .
準備方法
The synthesis of ETX1317 involves the formation of a diazabicyclooctane core structure with an endocyclic carbon-carbon double bond and a fluoroacetate activating group . The industrial production methods for ETX1317 are not extensively detailed in the available literature, but it is known that the compound is developed as an orally available prodrug, ETX0282, to be administered with cefpodoxime proxetil .
化学反応の分析
ETX1317 undergoes various chemical reactions, primarily focusing on its interaction with β-lactamases. It covalently acylates serine β-lactamases, thereby inhibiting their activity . The compound does not contain a β-lactam core, which differentiates it from other β-lactamase inhibitors . Common reagents and conditions used in these reactions include the presence of β-lactam antibiotics and the specific β-lactamase enzymes . The major products formed from these reactions are the inactivated β-lactamase enzymes .
科学的研究の応用
ETX1317 has significant scientific research applications, particularly in the field of antimicrobial resistance. It is used to restore the antibacterial activity of several classes of β-lactams, including third-generation cephalosporins such as cefpodoxime . The compound is currently being developed as an oral therapy for multidrug-resistant and carbapenem-resistant Enterobacterales infections . Its broad-spectrum activity against class A, C, and D serine β-lactamases makes it a valuable tool in combating antibiotic-resistant bacterial infections .
作用機序
ETX1317 exerts its effects by covalently acylating serine β-lactamases, thereby inhibiting their activity . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains . The molecular targets of ETX1317 are the serine β-lactamases, and the pathways involved include the inhibition of β-lactamase-mediated hydrolysis of β-lactam antibiotics .
類似化合物との比較
ETX1317 is compared with other diazabicyclooctane class β-lactamase inhibitors such as avibactam . Unlike avibactam, ETX1317 is orally bioavailable and exhibits a broader spectrum of activity against class A, C, and D serine β-lactamases . Similar compounds include avibactam, relebactam, and vaborbactam . ETX1317’s uniqueness lies in its oral bioavailability and its ability to inhibit a wider range of β-lactamases compared to other inhibitors .
特性
分子式 |
C10H11FN3NaO5 |
---|---|
分子量 |
295.20 g/mol |
IUPAC名 |
sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate |
InChI |
InChI=1S/C10H12FN3O5.Na/c1-4-2-5(8(12)15)13-3-6(4)14(10(13)18)19-7(11)9(16)17;/h2,5-7H,3H2,1H3,(H2,12,15)(H,16,17);/q;+1/p-1/t5-,6+,7+;/m1./s1 |
InChIキー |
KPEYTDMGRSDTIQ-NLRFIBDTSA-M |
異性体SMILES |
CC1=C[C@@H](N2C[C@@H]1N(C2=O)O[C@@H](C(=O)[O-])F)C(=O)N.[Na+] |
正規SMILES |
CC1=CC(N2CC1N(C2=O)OC(C(=O)[O-])F)C(=O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。